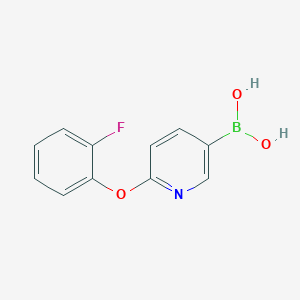

(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid

描述

BenchChem offers high-quality (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

1105663-76-0 |

|---|---|

分子式 |

C17H18BF2NO3 |

分子量 |

333.1 g/mol |

IUPAC 名称 |

2-(2,4-difluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C17H18BF2NO3/c1-16(2)17(3,4)24-18(23-16)11-5-8-15(21-10-11)22-14-7-6-12(19)9-13(14)20/h5-10H,1-4H3 |

InChI 键 |

XZPOHTCLAPXBLV-UHFFFAOYSA-N |

SMILES |

B(C1=CN=C(C=C1)OC2=CC=CC=C2F)(O)O |

规范 SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3=C(C=C(C=C3)F)F |

产品来源 |

United States |

The Strategic Integration of Fluorinated Pyridine Boronic Acids in Modern Drug Discovery

Abstract

The deliberate incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, with fluorinated pyridine derivatives emerging as particularly impactful building blocks. This guide provides an in-depth technical exploration of fluorinated pyridine boronic acids, elucidating their synthesis, unique physicochemical properties, and strategic application in drug discovery. We will delve into the causal relationships behind their enhanced metabolic stability, modulated basicity, and altered lipophilicity. Furthermore, this document furnishes field-proven protocols for their utilization in pivotal synthetic transformations, such as the Suzuki-Miyaura cross-coupling reaction, and offers a comparative analysis of their properties against non-fluorinated analogues. This comprehensive resource is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools to accelerate the discovery of novel therapeutics.

The Rationale for Fluorination in Pyridine Scaffolds

The pyridine ring is a ubiquitous motif in biologically active compounds, prized for its ability to act as a hydrogen bond acceptor and participate in various interactions with biological targets.[1] However, pyridine-containing drug candidates can be susceptible to metabolic oxidation, primarily mediated by cytochrome P450 (CYP) enzymes.[2] Strategic placement of fluorine atoms on the pyridine ring offers a powerful solution to this and other challenges in drug design.

The unique properties of fluorine, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine (C-F) bond, impart significant advantages.[1][3][4] These include:

-

Enhanced Metabolic Stability: The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it resistant to enzymatic cleavage.[2] Introducing fluorine at metabolically vulnerable positions can "shield" the molecule from oxidative metabolism, thereby increasing its half-life and bioavailability.[2][5][6]

-

Modulation of Physicochemical Properties: Fluorine's potent electron-withdrawing effect can significantly alter the electron density of the pyridine ring.[2][4] This modulation allows for the fine-tuning of:

-

Basicity (pKa): The introduction of fluorine generally lowers the pKa of the pyridine nitrogen, making it less basic.[4][7] This can be advantageous for improving cell permeability and avoiding off-target interactions.

-

Lipophilicity (LogP): The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can slightly increase LogP, the introduction of multiple fluorine atoms or fluoroalkyl groups can lead to more complex and sometimes counterintuitive changes.[4][7][8] This provides a handle for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

-

Improved Binding Affinity: The electronic perturbations caused by fluorine can lead to more favorable interactions with target proteins through altered hydrogen bonding patterns and electrostatic contacts.[5][9]

The convergence of these beneficial effects has led to a significant increase in the number of FDA-approved drugs containing fluorinated heterocyclic scaffolds.[10][11]

Synthesis of Fluorinated Pyridine Boronic Acids

The availability of diverse fluorinated pyridine boronic acid building blocks is crucial for their widespread application. Several synthetic strategies are employed, with the choice of method often depending on the desired substitution pattern. Key approaches include:

-

Halogen-Metal Exchange and Borylation: This is a common method for synthesizing pyridinylboronic acids. It typically involves the reaction of a halopyridine (often a bromopyridine) with an organolithium or organomagnesium reagent, followed by quenching with a trialkyl borate. However, for simple chloro- and fluoropyridines, this transformation can be challenging.

-

Directed Ortho-Metalation (DoM) followed by Borylation: This strategy allows for the regioselective introduction of a boronic acid group ortho to a directing group on the pyridine ring.

-

Palladium-Catalyzed Cross-Coupling: This approach involves the reaction of a halopyridine with a diboron reagent in the presence of a palladium catalyst.

-

Lithiation and Borylation: As an example, 2-fluoropyridine-4-boronic acid can be synthesized by first reacting 2-fluoropyridine with lithium diisopropylamide (LDA) and iodine to form an intermediate, which is then further reacted with n-butyl lithium and triisopropyl borate.[12]

A generalized workflow for the synthesis of fluorinated pyridine boronic acids is depicted below:

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic Acid with an Aryl Bromide

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of a fluorinated pyridine boronic acid with an aryl halide. [13][14][15][16] Materials:

-

2-Fluoropyridine-3-boronic acid

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., Na₂CO₃ or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel, add the aryl bromide (1.0 mmol), 2-fluoropyridine-3-boronic acid (1.2 mmol), and the base (2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst (0.03 mmol) to the vessel.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-fluoro-3-arylpyridine derivative.

Self-Validation: The success of the reaction is validated by the isolation and characterization of the desired product. Spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) should confirm the formation of the new C-C bond and the presence of both the fluorinated pyridine and aryl moieties. The absence of starting materials in the purified product indicates a complete reaction.

Case Studies and Future Perspectives

The utility of fluorinated pyridine building blocks is demonstrated by their incorporation into numerous approved drugs and clinical candidates across various therapeutic areas, including oncology and infectious diseases. [5][10]For example, the strategic placement of fluorine in kinase inhibitors often leads to improved metabolic stability and pharmacokinetic profiles. [5] The demand for novel fluorinated heterocycles continues to drive the development of new synthetic methodologies. [11][17]Future research will likely focus on more efficient and selective late-stage fluorination techniques, allowing for the rapid diversification of complex drug candidates. Furthermore, a deeper understanding of the subtle conformational and electronic effects of fluorine will enable more precise and predictive drug design. [18][19]

Conclusion

Fluorinated pyridine boronic acids are indispensable tools in the modern drug discovery arsenal. Their unique ability to confer enhanced metabolic stability, modulate physicochemical properties, and serve as versatile handles for synthetic elaboration makes them highly valuable building blocks. [3][20]A thorough understanding of their synthesis, properties, and reactivity, as detailed in this guide, empowers medicinal chemists to rationally design and synthesize next-generation therapeutics with improved efficacy and safety profiles. The continued exploration and application of these powerful reagents will undoubtedly accelerate the journey from promising lead compounds to life-saving medicines.

References

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Fallacara, A. L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(3), 1083. [Link]

-

Verhoest, P. R., et al. (2022). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. RSC Medicinal Chemistry, 13(10), 1185-1198. [Link]

-

LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

-

Pal, D., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Genetic Engineering and Biotechnology, 21(1), 53. [Link]

-

Kumar, R., et al. (2021). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 19(44), 9635-9666. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and pinacol boronic esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

-

Zahan, M. I., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(48), 35687-35717. [Link]

- Google Patents. (2015). CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid.

-

Angjellari, M., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 87(21), 14357-14366. [Link]

-

Bakherad, M., & Zare, E. (2018). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2018(6), 263-295. [Link]

-

Fallacara, A. L., et al. (2025). Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 20). The Strategic Importance of Fluorinated Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

-

Ramanayake, D. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]

-

ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Blackthorn AI. (2025, January 13). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 1). Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Sorkin, S., et al. (2024, July 23). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

-

Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3426. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Royal Society of Chemistry. (2016). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. [Link]

-

Purser, S., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(9), 2634-2642. [Link]

-

Purser, S., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(9), 2634-2642. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 10. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]

- 17. tandfonline.com [tandfonline.com]

- 18. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid, a versatile building block of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, reactivity, and applications, with a focus on providing practical insights for its use in research and development.

Chemical Identity and Properties

(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is a bifunctional organic compound featuring a pyridine ring substituted with a 2-fluorophenoxy group and a boronic acid moiety. This unique combination of functional groups makes it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions.

| Identifier | Value |

| IUPAC Name | (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid |

| CAS Number | 1105663-76-0 |

| Molecular Formula | C₁₁H₉BFNO₃ |

| Molecular Weight | 233.01 g/mol |

| SMILES | Oc1cncc(Oc2ccccc2F)c1 |

| InChIKey | Not readily available in public databases. |

Note: The InChIKey for this specific compound is not widely indexed in public chemical databases, highlighting its status as a relatively specialized research chemical.

The Strategic Importance in Medicinal Chemistry

The structural motifs present in (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid are of high value in the design of bioactive molecules.

-

Pyridine Core: A ubiquitous scaffold in pharmaceuticals, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.

-

2-Fluorophenoxy Group: The fluorine atom can modulate the electronic properties and metabolic stability of a molecule, often leading to improved pharmacokinetic profiles. The phenoxy linker provides a degree of conformational flexibility.

-

Boronic Acid Functionality: This group is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds. This allows for the facile introduction of the pyridyl-ether scaffold into a wide array of complex molecules.

The strategic placement of these groups makes this boronic acid an attractive starting material for the synthesis of novel compounds targeting a range of therapeutic areas.

Synthesis of (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid

A likely synthetic pathway would involve a Miyaura borylation reaction. This reaction utilizes a palladium catalyst to couple a halo-pyridine with a diboron reagent.

Caption: Plausible synthetic workflow for (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid.

Conceptual Step-by-Step Protocol:

-

Nucleophilic Aromatic Substitution: React 6-bromo-3-iodopyridine with 2-fluorophenol in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The more reactive iodo-substituent is displaced by the phenoxide.

-

Miyaura Borylation: The resulting 6-(2-fluorophenoxy)-3-bromopyridine is then subjected to a Miyaura borylation reaction. This involves treating the bromo-pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a solvent like dioxane.

-

Hydrolysis: The resulting boronic ester is then hydrolyzed, typically under acidic or basic conditions, to yield the final (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid.

Key Applications in Drug Discovery: The Power of Suzuki-Miyaura Coupling

The primary application of (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is as a coupling partner in Suzuki-Miyaura reactions. This powerful and versatile reaction allows for the formation of a C-C bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide (or triflate).

Caption: General scheme of a Suzuki-Miyaura coupling reaction utilizing (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid.

This reaction is highly valued for its:

-

Mild Reaction Conditions: Often proceeding at moderate temperatures.

-

High Functional Group Tolerance: A wide variety of functional groups on both coupling partners are tolerated.

-

Commercial Availability of Catalysts and Reagents.

-

Generally High Yields.

The ability to readily introduce the (6-(2-fluorophenoxy)pyridin-3-yl) moiety allows for the rapid generation of libraries of novel compounds for biological screening. This is a cornerstone of modern hit-to-lead and lead optimization campaigns in drug discovery.

Handling and Safety Considerations

As with all laboratory chemicals, (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place away from oxidizing agents. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines. It is advisable to store them under an inert atmosphere (e.g., argon or nitrogen).

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a pyridine core, a fluorinated phenoxy group, and a reactive boronic acid handle makes it an ideal starting material for the synthesis of novel and complex molecules through robust and reliable Suzuki-Miyaura cross-coupling chemistry. As the demand for new therapeutics continues to grow, the strategic application of such well-designed building blocks will remain a critical component of successful drug development programs.

References

While specific literature citations for the synthesis and applications of (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid are not prevalent in publicly accessible databases, the following references provide excellent overviews of the synthesis and application of pyridinylboronic acids and the Suzuki-Miyaura reaction in general.

-

Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2007, (11), 1-25. [Link]

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]

-

Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40 (24), 4544-4568. [Link]

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Alkoxypyridine Boronic Acids

[1]

Executive Summary & The "2-Pyridyl Problem"

The incorporation of 2-alkoxypyridine motifs is a cornerstone in medicinal chemistry, frequently serving as bioisosteres for amides or to modulate lipophilicity (LogD) in drug candidates. However, the Suzuki-Miyaura cross-coupling of 2-alkoxypyridine boronic acids is notoriously difficult.

Unlike phenyl boronic acids, 2-pyridyl boron species suffer from rapid protodeboronation (hydrolysis of the C-B bond) under the basic conditions required for transmetallation. This decomposition often proceeds faster than the cross-coupling itself, leading to low yields and difficult purifications.[1]

This guide provides two field-proven strategies to overcome this instability:

Mechanistic Insight: Why Do They Decompose?

To solve the problem, one must understand the failure mode. The instability of 2-pyridyl boronic acids is not random; it is driven by the basicity of the pyridine nitrogen.

The Mechanism: Under neutral or basic conditions, the pyridine nitrogen lone pair facilitates the formation of a zwitterionic intermediate.[2] This species is highly susceptible to hydrolysis by water or alcoholic solvents, cleaving the C-B bond and replacing it with a proton (H).[3] The presence of an alkoxy group at the 2-position (e.g., 2-methoxy) can exacerbate this by increasing electron density on the ring, making the nitrogen more basic.

Visualization: The Race Against Protodeboronation

Caption: Figure 1.[4] The kinetic competition between productive transmetallation (Path A) and destructive protodeboronation (Path B). Success requires Rate(Coupling) > Rate(Decomposition).

Strategy A: The MIDA Boronate "Slow-Release" Protocol

Best for: Scale-up, valuable intermediates, and substrates prone to rapid decomposition.

MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized boron species. They are chemically inert to transmetallation until the MIDA group is hydrolyzed. By using a mild aqueous base, the active boronic acid is released slowly.[1][5] This keeps the standing concentration of the unstable acid low—high enough to react with the catalyst, but low enough to minimize second-order decomposition pathways.

Protocol 1: MIDA Boronate Coupling

Reference Grounding: Based on the methodology developed by Burke et al.[6][7]

Reagents:

-

Catalyst: Pd(OAc)₂ + SPhos (1:2 ratio) OR Pd-SPhos G2 Precatalyst.

-

Additive: Cu(OAc)₂ (Essential for 2-pyridyl species; promotes transmetallation).

-

Boron Source: 2-Alkoxypyridyl MIDA boronate (1.5 equiv).

-

Electrophile: Aryl Chloride/Bromide (1.0 equiv).

-

Base: K₃PO₄ (anhydrous).

-

Solvent: DMF / IPA (4:1 ratio) or Dioxane / H₂O (5:1).

Step-by-Step Workflow:

-

Setup: In a glovebox or under Argon flow, charge a reaction vial with:

-

Aryl Halide (1.0 mmol)

-

2-Alkoxypyridyl MIDA boronate (1.5 mmol)

-

Cu(OAc)₂ (0.5 mmol, 0.5 equiv) — Critical for pyridyls.

-

K₃PO₄ (5.0 mmol, 5.0 equiv)

-

-

Catalyst Addition: Add Pd-SPhos G2 (0.02 mmol, 2 mol%). If using Pd(OAc)₂/SPhos, premix them in solvent for 10 mins before addition.

-

Solvent: Add DMF (4 mL) and Isopropanol (1 mL). The protic co-solvent (IPA) is necessary to slowly hydrolyze the MIDA ester.

-

Reaction: Seal the vial and heat to 100°C for 16–24 hours.

-

Note: The reaction mixture will turn from blue/green (Cu) to black (Pd) over time.

-

-

Workup:

Strategy B: The "Fast-Coupling" Protocol (XPhos Pd G2)

Best for: Rapid screening, high-throughput experimentation (HTE), or when MIDA boronates are unavailable.

If you must use the free boronic acid (or pinacol ester), you cannot rely on stability. You must rely on speed. We utilize XPhos Pd G2 , a precatalyst that activates rapidly at room temperature and facilitates extremely fast oxidative addition and transmetallation, often consuming the boronic acid before it hydrolyzes.

Protocol 2: Rapid XPhos Coupling

Reference Grounding: Based on Buchwald's unstable boronic acid methodologies.

Reagents:

-

Catalyst: XPhos Pd G2 (2–5 mol%).

-

Boron Source: 2-Alkoxypyridine boronic acid (2.0 equiv) — Use excess due to instability.

-

Solvent: THF.

Step-by-Step Workflow:

-

Preparation: Degas all solvents and aqueous solutions thoroughly (sparge with N₂ for 15 mins). Oxygen promotes homocoupling and decomposition.

-

Charge: In a vial, combine:

-

Solvent/Base Addition: Add THF (concentration 0.2 M relative to halide). Immediately add degassed 0.5 M K₃PO₄ (2.0 equiv).

-

Reaction: Stir vigorously at 40°C (Do not overheat).

-

Time: These reactions are often complete in 30–60 minutes.

-

-

Monitoring: Check TLC/LCMS at 30 mins. If the boronic acid is consumed but starting material remains, add another 1.0 equiv of boronic acid.

Data Summary & Comparison

| Feature | Strategy A: MIDA Boronate | Strategy B: XPhos / Free Acid |

| Stability | High (Bench stable solid) | Low (Must use immediately) |

| Reaction Time | 16–24 Hours | 0.5–2 Hours |

| Temperature | High (100°C) | Low (RT to 40°C) |

| Additives | Cu(OAc)₂ often required | None typically required |

| Cost | Higher (Reagent cost) | Lower (Standard reagents) |

| Scalability | Excellent (Controlled release) | Moderate (Exotherm/Decomp risks) |

Troubleshooting Guide

Issue: Significant Protodeboronation (Ar-H observed)[4]

-

Cause: Water concentration is too high or reaction is too slow.

-

Fix (MIDA): Reduce water/IPA ratio slightly or increase Cu(OAc)₂ loading to 1.0 equiv to accelerate transmetallation.

-

Fix (Free Acid): Switch to anhydrous conditions using Lithium Triisopropyl Borates (generated in situ) instead of free acids.

Issue: Homocoupling of Boronic Acid

-

Cause: Presence of Oxygen or Pd(II) reduction lag.

-

Fix: Ensure rigorous degassing. Switch to a pre-reduced Pd(0) source or a G3/G4 precatalyst that activates more cleanly.

Issue: Stuck at 50% Conversion

-

Cause: Boronic acid decomposed before halide was consumed.

-

Fix: "Portion-wise addition." Add the boronic acid in 3 batches (0 min, 30 min, 60 min) to maintain a steady concentration of nucleophile.

References

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[11] A general solution for the 2-pyridyl problem. Journal of the American Chemical Society, 131(20), 6961–6963.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[12] A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids.[13][14] Journal of the American Chemical Society, 132(40), 14073–14075.[12][13]

-

Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). A general solution for the 2-pyridyl problem: MIDA boronates.[1][5][6][7] Angewandte Chemie International Edition, 51(11), 2667-2672.

-

Oberli, M. A., & Buchwald, S. L. (2012).[8] A general method for Suzuki–Miyaura coupling reactions using lithium triisopropyl borates.[8] Organic Letters, 14(17), 4606–4609.[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ボロン酸MIDAエステル類 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Utilization of (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid in Kinase Inhibitor Synthesis

[1]

Executive Summary

The (6-(2-Fluorophenoxy)pyridin-3-yl) moiety represents a "privileged structure" in modern kinase inhibitor design.[1] Found in blockbuster drugs like Foretinib and Cabozantinib , this pharmacophore occupies the hydrophobic back-pocket (allosteric site) of receptor tyrosine kinases (RTKs), conferring high potency and selectivity.

This guide provides a validated protocol for utilizing (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid (CAS: 2051588-60-2) in Suzuki-Miyaura cross-coupling reactions.[1] Unlike simple aryl boronic acids, this heteroaryl reagent exhibits unique instability profiles—specifically protodeboronation and boroxine formation—that require tailored reaction conditions.

Structural Rationale & Pharmacophore Mapping[1]

The utility of this boronic acid lies in its ability to install the "Tail" region of Type II kinase inhibitors efficiently.

The Fluorine Effect

The ortho-fluorine atom on the phenoxy ring is not merely decorative; it serves three critical medicinal chemistry functions:

-

Conformational Lock: It restricts rotation around the ether linkage via electrostatic repulsion with the pyridine nitrogen, pre-organizing the molecule for binding.

-

Metabolic Stability: It blocks the metabolically labile ortho-position from Cytochrome P450 oxidation.[1]

-

Lipophilicity Modulation: It tunes the LogP, enhancing membrane permeability without sacrificing solubility.[1]

Pharmacophore Visualization

The following diagram illustrates how this fragment integrates into a generic Type II Kinase Inhibitor scaffold.

Figure 1: Pharmacophore mapping of the (6-(2-Fluorophenoxy)pyridin-3-yl) moiety within a kinase inhibitor complex.[1]

Technical Challenges: The "Pyridine Problem"

Boroxine Equilibrium

Like many heteroaryl boronic acids, (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid exists in equilibrium with its cyclic trimeric anhydride (boroxine).[1] This is not an impurity but a dehydration product.[1]

-

Impact: Stoichiometric calculations based solely on the monomeric molecular weight may lead to under-loading of the reagent.

-

Solution: See Section 5.1 for the "Water Shake" QC method.

Protodeboronation

Pyridine-3-boronic acids are susceptible to base-catalyzed protodeboronation, where the C-B bond is cleaved and replaced by hydrogen, yielding the non-functionalized pyridine.[1]

Experimental Protocols

Quality Control: The "Water Shake" NMR Method

Before running a high-value coupling, determine the precise boronic acid content.

Materials:

Procedure:

-

Dissolve the sample in DMSO-d6.[1]

-

Acquire a standard 1H NMR (this will likely show broad peaks due to boroxine/acid exchange).[1]

-

Add 2 drops of D2O directly to the NMR tube and shake vigorously.

-

Re-acquire the spectrum.[1]

-

Result: The D2O hydrolyzes the boroxine back to the monomeric boronic acid, sharpening the peaks and allowing for accurate integration against an internal standard (if used).

-

Optimized Suzuki-Miyaura Coupling Protocol

This protocol is optimized for coupling (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid with a chloro-substituted heteroaromatic core (e.g., 4-chloroquinoline).[1]

Reaction Scheme: R-Cl + Ar-B(OH)2 → [Pd] → R-Ar[1]

Reagents:

-

Halide: 1.0 equiv (e.g., 4-chloro-6-methoxyquinoline)[1]

-

Boronic Acid: 1.2 – 1.5 equiv (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid[1]

-

Catalyst: 5 mol% Pd(dppf)Cl2·CH2Cl2 (Robust choice) OR 2 mol% XPhos Pd G2 (High performance)

-

Base: 3.0 equiv K2CO3 (2M aqueous solution or micronized solid)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Workflow:

-

Inert Setup: Charge a reaction vial with the Halide (1.0 eq), Boronic Acid (1.3 eq), and Pd-catalyst (0.05 eq). Seal with a septum.[1]

-

Degassing (Critical): Evacuate the vial and backfill with Nitrogen (repeat 3x). Oxygen is the enemy of this reaction.

-

Solvent Addition: Inject degassed 1,4-Dioxane via syringe.

-

Base Addition: Inject degassed 2M K2CO3 solution.

-

Reaction: Heat the block to 90°C . Stir vigorously (1000 rpm).

-

Workup:

Data & Troubleshooting Guide

Solvent Screening Data (Relative Conversion)

Reaction conditions: 1.0 eq Halide, 1.2 eq Boronic Acid, 5% Pd(dppf)Cl2, 3 eq Base, 90°C, 2h.

| Solvent System | Base | Conversion (%) | Deboronation (%) | Notes |

| Dioxane/H2O (4:1) | K2CO3 | 94% | < 2% | Recommended Standard |

| DMF (Anhydrous) | Cs2CO3 | 88% | 5% | Good for insoluble substrates |

| THF/H2O | Na2CO3 | 65% | 1% | Slow reaction rate |

| Toluene/EtOH/H2O | K3PO4 | 91% | 8% | High deboronation risk |

Workflow Diagram

Figure 2: Operational workflow for the Suzuki coupling of (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid.

References

-

Liu, X., et al. (2008).[1] "Rational Design of Highly Potent and Selective c-Met Inhibitors." Journal of Medicinal Chemistry, 51(13), 3688-3691.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 43, 412-443.[1]

-

Knapp, D. M., et al. (2010).[1] "Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society, 132(34), 12068–12078.

-

Yost, J. M., et al. (2012).[1] "Synthesis of Foretinib (GSK1363089)." Organic Process Research & Development, 16(11), 1789–1793.[1]

-

BenchChem Technical Support. (2025). "Protodeboronation in Suzuki Reactions."

Preparation of 2-(2-fluorophenoxy)-5-arylpyridines via Suzuki reaction

Application Note: Modular Synthesis of 2-(2-Fluorophenoxy)-5-Arylpyridines

Executive Summary

This application note details a robust, two-step synthetic pathway for generating 2-(2-fluorophenoxy)-5-arylpyridines . This scaffold is a "privileged structure" in medicinal chemistry, frequently observed in kinase inhibitors (e.g., c-Met, VEGFR) and sodium channel blockers due to the metabolic stability of the pyridine ring and the conformational locking provided by the ortho-fluorine atom.

The protocol utilizes a chemoselective Nucleophilic Aromatic Substitution (SNAr) followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling. This modular approach allows for late-stage diversification of the aryl moiety at the 5-position, making it ideal for Structure-Activity Relationship (SAR) studies.

Strategic Retrosynthesis & Mechanism

The synthesis relies on the differential reactivity of the halogenated pyridine core. The 2-position of the pyridine ring is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen (activating it for SNAr), while the 5-position remains inert to nucleophilic attack but is highly reactive in transition-metal-catalyzed couplings.

Key Mechanistic Insight:

-

Step 1 (SNAr): The 2-chlorine is displaced by the phenoxide. The nitrogen atom acts as an electron sink, stabilizing the Meisenheimer intermediate. The 5-bromo substituent remains intact because it is not activated by the nitrogen (meta-position relative to N).

-

Step 2 (Suzuki): The 5-bromo handle undergoes oxidative addition with Pd(0). The ether linkage at C2 is stable under these conditions.

Figure 1: Sequential workflow exploiting chemoselective halogen reactivity.

Phase 1: Preparation of the Intermediate (SNAr)

Objective: Install the 2-fluorophenoxy ether linkage while preserving the 5-bromo handle.

Reagents & Materials

-

Substrate: 5-Bromo-2-chloropyridine (1.0 equiv)

-

Nucleophile: 2-Fluorophenol (1.1 equiv)

-

Base: Potassium Carbonate (K2CO3), anhydrous, -325 mesh (1.5 equiv)

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous

-

Workup: Ethyl Acetate (EtOAc), Brine, Water

Experimental Protocol

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-chloropyridine (1.92 g, 10 mmol) and 2-fluorophenol (1.23 g, 11 mmol).

-

Solvation: Add anhydrous DMF (20 mL). Stir until dissolved.

-

Activation: Add K2CO3 (2.07 g, 15 mmol) in a single portion.

-

Reaction: Fit the flask with a reflux condenser and heat to 90°C under an inert atmosphere (N2 or Ar) for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting chloride (Rf ~0.5) should disappear, replaced by the ether product (Rf ~0.6).

-

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) to precipitate the inorganic salts and product.

-

Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove residual DMF.

-

Purification: Dry over MgSO4, filter, and concentrate. If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Technical Note: While 2-fluoropyridine is more reactive towards SNAr, the 2-chloro analog is preferred here due to the commercial availability of the 5-bromo-2-chloro building block. The 90°C temperature is required to overcome the lower electrophilicity of the C-Cl bond compared to C-F [1].

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Couple the aryl group at the 5-position.

Catalyst Selection Strategy

For pyridine halides, Pd(dppf)Cl2[1][2]·CH2Cl2 is the catalyst of choice.

-

Why? The bidentate dppf ligand has a large bite angle, which facilitates the reductive elimination step. More importantly, it is robust against poisoning by the pyridine nitrogen, a common failure mode with monodentate ligands like PPh3 [2].

Reagents & Materials

-

Substrate: Intermediate from Phase 1 (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv)

-

Base: 2M Aqueous Na2CO3 (3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Experimental Protocol

-

Charging: In a reaction vial, combine the Intermediate (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Pd(dppf)Cl2 (25 mg, 0.03 mmol).

-

Inerting: Cap the vial and purge with Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M Na2CO3 (1.5 mL).

-

Reaction: Heat to 85–90°C for 2–12 hours.

-

Visual Cue: The reaction mixture typically turns from orange/red to black (formation of Pd black) upon completion/decomposition.

-

-

Scavenging (Optional): If Pd residues are high, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins.

-

Purification: Filter through a pad of Celite. Concentrate and purify via flash chromatography.

Data: Solvent System Comparison

Standardized on 1.0 mmol scale with Phenylboronic acid.

| Solvent System | Base | Temp (°C) | Yield (%) | Notes |

| Dioxane / H2O (4:1) | Na2CO3 | 90 | 92% | Recommended. Homogeneous at high temp. |

| DMF / H2O | K3PO4 | 100 | 78% | Difficult workup (DMF removal). |

| Toluene / EtOH / H2O | K2CO3 | 80 | 85% | Good alternative; slightly slower kinetics. |

| THF / H2O | Na2CO3 | 65 (Reflux) | 60% | Temp too low for efficient oxidative addition. |

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical role of the base in the transmetallation step, which is often the bottleneck for electron-deficient heterocycles.

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.[1][5][6] Note that for pyridyl halides, oxidative addition is facilitated by the electron-poor ring.

Troubleshooting & Optimization (The "Why" behind the "How")

-

Problem: Protodeboronation

-

Symptom:[2][5][7][8][9] Low yield, recovery of aryl halide, presence of benzene/arene (from boronic acid).

-

Cause: Electron-rich or heteroaryl boronic acids are prone to hydrolytic cleavage of the C-B bond under basic, aqueous conditions.

-

Solution: Switch to DME (Dimethoxyethane) as solvent and use anhydrous Cs2CO3 or reduce the water content. Alternatively, use Boronic Esters (Pinacol) which are more stable [3].

-

-

Problem: "Stalled" Reaction

-

Cause: Palladium poisoning by the pyridine nitrogen.

-

Solution: Increase catalyst loading to 5 mol% or switch to XPhos Pd G2 . XPhos is a bulky, electron-rich ligand that prevents non-productive coordination of the pyridine nitrogen to the metal center [4].

-

-

Problem: Regioselectivity Issues (if using 2,5-dibromopyridine)

-

Insight: If starting with 2,5-dibromopyridine instead of 5-bromo-2-chloropyridine, the SNAr will still preferentially occur at C2. However, the Suzuki coupling also prefers C2 if the halogen is identical, due to electronic activation. Therefore, the order of operations (SNAr then Suzuki) is critical to "cap" the C2 position as an ether before introducing the Palladium [5].

-

References

-

Rueda-Espinosa, J., et al. (2023).[4] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.[1][2][3][4] Canadian Journal of Chemistry.[3][4][10] [Link][3][4]

-

Miyaura, N., & Suzuki, A. (1995).[10] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5][10] Chemical Reviews.[10] [Link]

-

Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Lutz, M. R., et al. (2017). Regioselective Functionalization of 2,5-Dihalopyridines. Journal of Organic Chemistry.[10] [Link]

Sources

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarship.claremont.edu [scholarship.claremont.edu]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. reddit.com [reddit.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Accelerating Drug Discovery with Microwave-Assisted Suzuki-Miyaura Cross-Coupling Using (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid

Abstract

The synthesis of complex biaryl and heteroaryl scaffolds is a cornerstone of modern drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for forging carbon-carbon bonds due to its functional group tolerance and operational simplicity.[1][2][3] This application note provides a detailed guide for researchers on leveraging microwave-assisted organic synthesis (MAOS) to significantly accelerate this critical transformation. We present an in-depth protocol for the palladium-catalyzed coupling of (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid , a versatile building block for introducing valuable pharmacophores, with a representative aryl halide. By harnessing the principles of microwave heating, reaction times can be reduced from hours to minutes, facilitating rapid library generation and accelerating the hit-to-lead and lead optimization phases of pharmaceutical research.[4][5]

Introduction: The Synergy of Microwave Synthesis and Modern Medicinal Chemistry

In the highly competitive landscape of pharmaceutical R&D, speed and efficiency are paramount.[4][6][7] Microwave-assisted organic synthesis (MAOS) has emerged as an indispensable tool, offering dramatic reductions in reaction times, often leading to improved yields and cleaner reaction profiles compared to conventional heating methods.[8][9][10] This technology operates on the principle of direct, volumetric heating of polar molecules through dipolar polarization and ionic conduction, a mechanism fundamentally different from the slow, convective heat transfer of an oil bath.[6] The result is rapid, uniform temperature elevation that can drive reactions to completion in a fraction of the time.[11][12]

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is particularly well-suited for microwave acceleration.[1] This palladium-catalyzed cross-coupling of an organoboron species with an organic halide is a foundational strategy for constructing the biaryl and heteroaryl cores found in a vast number of marketed drugs.[3][13][14]

This guide focuses on (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid , a building block of significant interest. Its structure combines three key motifs relevant to medicinal chemistry:

-

A Pyridine Ring: A common nitrogen-containing heterocycle that can modulate solubility, act as a hydrogen bond acceptor, and coordinate with biological targets.

-

A Fluorine Substituent: The introduction of fluorine is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate pKa.

-

An Aryl Ether Linkage: This provides conformational flexibility and a stable connection between the two aromatic systems.

By coupling this boronic acid with various partners, researchers can rapidly access novel chemical matter for biological screening.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][15] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is critical for activating the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

This catalytic process allows for the reaction to proceed with only a small amount of the palladium catalyst.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a general procedure for the coupling of (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid with 4-bromoacetophenone. This procedure should be adapted and optimized for different coupling partners.

Materials and Equipment

| Category | Item | Purpose/Specifications |

| Reagents | (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid | Substrate |

| 4-Bromoacetophenone | Coupling Partner | |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst | |

| Potassium Carbonate (K₂CO₃) | Base | |

| Solvents | 1,4-Dioxane (Anhydrous) | Reaction Solvent |

| Deionized Water | Co-solvent | |

| Ethyl Acetate | Extraction Solvent | |

| Brine | Aqueous Wash | |

| Equipment | Dedicated Microwave Synthesizer | e.g., Biotage Initiator+, CEM Discover |

| 5 mL Microwave Process Vial | Designed for high pressure/temperature | |

| Magnetic Stir Bar (Teflon-coated) | For efficient mixing | |

| Standard laboratory glassware, rotary evaporator, TLC plates, purification system (e.g., column chromatography) | For work-up and purification |

Safety Note: All operations should be performed in a well-ventilated fume hood. Microwave reactors designed for chemical synthesis must be used; domestic microwave ovens are not suitable and are extremely dangerous for this application.[16][17] Always consult the instrument's manual for safe operating procedures, especially concerning pressure limits of the reaction vessels.[18][19]

Step-by-Step Reaction Procedure

-

Vial Preparation: To a 5 mL microwave process vial containing a magnetic stir bar, add (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid (1.2 equiv.), 4-bromoacetophenone (1.0 equiv.), and potassium carbonate (K₂CO₃) (3.0 equiv.).

-

Catalyst and Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.). Add 1,4-dioxane and water to achieve a 4:1 solvent ratio and a final substrate concentration of approximately 0.2 M.

-

Rationale: A mixture of an organic solvent and water is often ideal for Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base.[20] 5 mol% catalyst loading is a common starting point for optimization.

-

-

Sealing the Vial: Securely seal the vial with a cap designed for the microwave reactor. Ensure the seal is tight to contain the pressure that will build at elevated temperatures.

-

Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the following parameters:

-

Temperature: 130 °C

-

Hold Time: 15 minutes

-

Ramp Time: Normal (as fast as possible)

-

Stirring: High

-

Power: Variable (instrument will adjust to maintain temperature)

-

Rationale: Temperatures between 120-150 °C are typical for microwave-assisted Suzuki couplings and allow for extremely short reaction times.[21] Constant stirring is critical to ensure uniform heating and prevent localized superheating.[16]

-

-

Cooling: After the irradiation is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system before carefully removing it from the reactor.

-

Reaction Work-up:

-

Quench the reaction mixture by adding 10 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

-

Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the microwave-assisted Suzuki coupling.

Optimization and Expected Outcomes

The protocol provided is a robust starting point. For challenging substrates or to maximize yield, further optimization may be necessary. Key parameters to screen include the choice of catalyst, base, solvent system, and temperature.

| Parameter | Condition A (Standard) | Condition B (Alternative) | Condition C (Alternative) | Expected Outcome / Rationale |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | XPhos Pd G3 | Buchwald-Hartwig pre-catalysts (like XPhos) can be more active for challenging or sterically hindered substrates. |

| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Cesium carbonate is more soluble and often more effective, but also more expensive. K₃PO₄ is a non-nucleophilic base useful for sensitive substrates. |

| Temperature | 130 °C | 110 °C | 150 °C | Lower temperatures may be needed for thermally sensitive molecules. Higher temperatures can accelerate sluggish reactions. |

| Time | 15 min | 30 min | 10 min | Adjust time based on TLC or LC-MS monitoring of reaction completion. |

| Yield (Hypothetical) | >85% | Variable | Variable | Yields are highly substrate-dependent but are often improved with microwave heating due to reduced byproduct formation.[9] |

Conclusion

Microwave-assisted synthesis provides a powerful platform for accelerating Suzuki-Miyaura cross-coupling reactions, a vital transformation in drug discovery. By employing building blocks like (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid, medicinal chemists can rapidly generate libraries of novel, high-value compounds. The protocols and principles outlined in this application note demonstrate that MAOS is not merely a tool for speeding up reactions but a strategic asset for enhancing productivity and innovation in the quest for new therapeutics.[4][13]

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

-

Al-dujaili, A. H. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available from: [Link]

-

Panda, S. S. (2016). Microwave Assisted Drug Synthesis (MADS): A Green Technology in Medicinal Chemistry. Longdom Publishing. Available from: [Link]

-

Larhed, M., & Hallberg, A. (2001). Microwave-Assisted Chemistry in Drug Discovery. Ingenta Connect. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

European Pharmaceutical Contractor. (2024). Microwave-Assisted Synthesis in Drug Development. EPCP. Available from: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

-

International Journal of Research in Pharmacy and Allied Science. (2023). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available from: [Link]

-

Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. Available from: [Link]

-

Kappe, C. O. (2006). The impact of microwave synthesis on drug discovery. PubMed. Available from: [Link]

-

Poater, A., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. Available from: [Link]

-

BS Publications. PART - 1 INTRODUCTION. Available from: [Link]

-

International Journal of Scientific Research in Science and Technology. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available from: [Link]

-

JAG Group. Microwave Reactor Safety. Available from: [Link]

-

Sharma, G., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available from: [Link]

-

ResearchGate. Importance of heteroaryl boronic acids and esters. Available from: [Link]

-

Sangtarash, S., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Available from: [Link]

-

CEM Corporation. Safety Considerations for Microwave Synthesis. Available from: [Link]

-

Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR & Combinatorial Science. Available from: [Link]

-

Organic Chemistry Portal. Microwave Synthesis. Available from: [Link]

-

SciSpace. (2016). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. Available from: [Link]

-

El-Ghanam, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated pyrazolo[1,5-a]pyrimidines. RSC Advances. Available from: [Link]

-

ResearchGate. (2015). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. Available from: [Link]

-

Chan, Y. T., et al. (2022). Protection-Free Strategy for the Synthesis of Boro-Depsipeptides in Aqueous Media under Microwave-Assisted Conditions. PMC. Available from: [Link]

-

Ghavami, R., et al. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC. Available from: [Link]

-

da Silva, A. B., et al. (2023). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. MDPI. Available from: [Link]

-

ResearchGate. (2010). Microwave-Assisted Synthesis of Ethynylarylboronates for the Construction of Boronic Acid-Based Fluorescent Sensors for Carbohydrates. Available from: [Link]

-

MedChemComm. (2015). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. RSC Publishing. Available from: [Link]

-

Organic Syntheses Procedure. 10. Available from: [Link]

-

Beilstein-Institut. (2023). Organic Chemistry - Application of Boron Heterocycles. Available from: [Link]

-

Kar, S., et al. (2022). One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. PMC. Available from: [Link]

-

Horvath, D. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. Available from: [Link]

-

MDPI. (2014). Microwave-Assisted Synthesis of Boron-Modified TiO2 Nanocrystals. Available from: [Link]

-

Organoboron compounds. 6-(pyridin-3-yloxy)pyridin-3-yl boronic acid - Structure, Synthesis, Properties. Available from: [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

-

ResearchGate. (2002). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Available from: [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. visitka.narod.ru [visitka.narod.ru]

- 5. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Microwave - Assisted Chemistry in Drug Discovery: Ingenta Connect [ingentaconnect.com]

- 8. ijrpas.com [ijrpas.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ajchem-a.com [ajchem-a.com]

- 11. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bspublications.net [bspublications.net]

- 13. epcp.ac.in [epcp.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. Safety Considerations for Microwave Synthesis [cem.com]

- 17. Microwave Synthesis [organic-chemistry.org]

- 18. chem.tamu.edu [chem.tamu.edu]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

Scalable synthesis protocols for fluorophenoxy pyridine boronic acids

Application Note: Scalable Synthesis of Fluorophenoxy Pyridine Boronic Acids

Executive Summary

The synthesis of (fluorophenoxy)pyridine boronic acids represents a classic "deceptive" challenge in medicinal chemistry. While the disconnection appears trivial—an ether formation followed by borylation—the electronic nature of the pyridine ring creates a minefield of scalability issues. Specifically, the 2-position is prone to nucleophilic attack but also facilitates rapid protodeboronation of the resulting boronic acid via a zwitterionic intermediate.

This guide details a field-proven, scalable workflow that prioritizes intermediate stability . We advocate for a "Halide-First" approach (SNAr

Strategic Analysis & Retrosynthesis

To ensure scalability, we must select the route that minimizes the exposure of the C-B bond to high temperatures and strong bases.

-

Route A (Recommended): SNAr displacement of a dihalopyridine, followed by cryogenic or catalytic borylation.

-

Route B (High Risk): Borylation of a halopyridine, followed by SNAr. Reason for exclusion: The basic conditions required for SNAr (e.g., K2CO3, 80°C+) rapidly degrade 2-substituted pyridine boronic acids.

Critical Mechanism: The Protodeboronation Trap

Researchers must understand why these compounds are unstable. Unlike phenyl boronic acids, 2-substituted pyridine boronic acids exist in a pH-dependent equilibrium with a zwitterionic species. The pyridine nitrogen donates electron density to the empty p-orbital of boron, weakening the C-B bond and making it susceptible to hydrolysis (protodeboronation), especially in the presence of water or alcohols.

Mitigation Strategy:

-

Isolate as the Pinacol Ester: The ester is significantly more stable than the free acid.

-

Anhydrous SNAr: Ensure the ether linkage is established before the boron is introduced.

Experimental Protocols

Step 1: The Ether Formation (SNAr)

Target: Synthesis of 5-bromo-2-(3-fluorophenoxy)pyridine. Scale: 100 g - 1 kg capable.

Rationale: We utilize 2-chloro-5-bromopyridine. The 2-chloro position is activated for Nucleophilic Aromatic Substitution (SNAr) by the ring nitrogen, while the 5-bromo position remains intact for later functionalization.

| Parameter | Specification | Note |

| Substrate | 2-Chloro-5-bromopyridine (1.0 equiv) | Electrophile |

| Nucleophile | 3-Fluorophenol (1.05 equiv) | Slight excess ensures consumption of halide |

| Base | K2CO3 (1.5 equiv) | Milled/Powdered grade essential for kinetics |

| Solvent | DMSO or NMP (5 vol) | High dielectric constant promotes SNAr |

| Temperature | 80–90 °C | Reaction typically complete in 4–6 hours |

Protocol:

-

Charge a reactor with 2-chloro-5-bromopyridine and 3-fluorophenol in DMSO (5 mL/g).

-

Add K2CO3 (powdered) in a single portion.

-

Heat to 85 °C with vigorous overhead stirring (slurry).

-

IPC (In-Process Control): Monitor by HPLC for disappearance of chloropyridine (<1%).

-

Workup: Cool to 20 °C. Dilute with water (10 vol) to precipitate the product.

-

Filtration: Collect solids. Wash with water (3x) to remove DMSO/inorganic salts.

-

Drying: Vacuum oven at 45 °C.

-

Yield Expectation: >90%

-

Purity: >98% (No chromatography required).

-

Step 2: Borylation (The Divergent Path)

Choose Method A for cost-efficiency on large scale (if cryogenic cooling is available). Choose Method B for robustness and ease of operation (standard lab scale).

Method A: Cryogenic Lithium-Halogen Exchange (Li-Hal) Risk: "Jack-in-the-box" exotherm. The lithiated pyridine is unstable above -40 °C.

-

Setup: Anhydrous conditions (THF/Toluene 1:4).

-

Cooling: Cool substrate (5-bromo-2-(fluorophenoxy)pyridine) and Triisopropyl borate (1.2 equiv) to -78 °C .

-

Expert Note: We recommend the "In-Situ Quench" method where the borate is present before the lithium source is added. This captures the unstable lithio-species immediately, preventing dimerization.

-

-

Addition: Add n-BuLi (1.1 equiv) dropwise, maintaining internal temp < -65 °C.

-

Warming: Allow to warm to 0 °C.

-

Quench: Add aqueous NH4Cl.

-

Isolation: Extract with EtOAc. If the free acid is desired, crystallize from Acetonitrile/Water. If instability is observed, convert immediately to Pinacol ester (add pinacol, stir with MgSO4).

Method B: Miyaura Borylation (Catalytic) Benefit: Tolerates functional groups; no cryogenic equipment needed.

| Parameter | Specification | Note |

| Catalyst | Pd(dppf)Cl2 (1-3 mol%) | Robust, air-stable precatalyst |

| Boron Source | B2pin2 (1.1 equiv) | Bis(pinacolato)diboron |

| Base | KOAc (3.0 equiv) | Weak base prevents hydrolysis |

| Solvent | 1,4-Dioxane | Degassed thoroughly |

| Temp | 90 °C | 2–4 hours |

Protocol:

-

Charge reactor with aryl bromide , B2pin2 , and KOAc .

-

Inert the vessel (Vacuum/N2 cycles x3).

-

Add degassed Dioxane .

-

Heat to 90 °C .

-

IPC: Monitor for consumption of bromide.

-

Workup: Filter through Celite (remove Pd/salts). Concentrate.

-

Purification: Recrystallize from IPA/Heptane. Do not use silica gel chromatography for free boronic acids; they streak and degrade.

Visualization: Workflow & Decision Logic

Figure 1: Strategic workflow for the synthesis of fluorophenoxy pyridine boronates, highlighting the critical decision point between cryogenic and catalytic borylation.

Process Safety & Purification Notes

-

Thermal Runaway (Li-Hal): In Method A, the lithiation of bromopyridines is extremely fast. If the temperature rises above -40°C, the lithiated species can attack unreacted bromide (Wurtz-type coupling) or undergo "dance" rearrangements. Always pre-cool the borate if possible (In-Situ Quench).

-

Pd Removal (Miyaura): Residual Palladium can complex with the pyridine nitrogen. Use a scavenger resin (e.g., Thiol-silica) or an activated charcoal wash during the workup of Method B.

-

Stability Handling: Store the final pinacol ester at 4°C under Argon. If you must hydrolyze to the free acid, do so immediately before the next coupling step.

References

-

Dunbar, et al. "Stabilization of 2-Pyridyl Boronic Acids." Angewandte Chemie International Edition, 2010. Link

- Context: Definitive work on the instability of 2-pyridyl boronates and the zwitterionic mechanism of protodeboron

-

Li, W., et al. "Scale-up of Miyaura Borylation." Organic Process Research & Development, 2011. Link

- Context: Industrial protocols for Pd-catalyzed borylation, addressing c

-

Knochel, P., et al. "Preparation of Polyfunctional Arylmagnesium Reagents." Angewandte Chemie, 2003. Link

- Context: Foundational work on metal-halogen exchange, including the "Turbo-Grignard" methods relevant to sensitive heterocycles.

-

Billingsley, K., & Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides." Journal of the American Chemical Society, 2007. Link

- Context: Optimization of the catalytic cycle for borylation, specifically regarding ligand choice (XPhos vs dppf).

Sources

Preventing protodeboronation of (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid

Introduction

Welcome to the dedicated technical support guide for (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid. This advanced intermediate is a key building block in contemporary drug discovery programs, valued for its unique electronic and structural properties. However, its utility can be compromised by a common and often misunderstood side reaction: protodeboronation.

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers and troubleshooting protocols to help you understand, control, and prevent the premature cleavage of the C–B bond, ensuring the success of your synthetic campaigns.

Section 1: Understanding the Challenge: The "Why" of Protodeboronation

Protodeboronation is the cleavage of a carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] For a molecule like (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid, this is particularly problematic. The molecule possesses several structural features that influence its stability:

-

An Electron-Deficient Pyridyl Ring: The nitrogen atom in the pyridine ring withdraws electron density, making the C–B bond more susceptible to cleavage.

-

A Basic Nitrogen Atom: The pyridine nitrogen can be protonated, forming a pyridinium species. The resulting zwitterion at neutral pH is often the most reactive species toward protodeboronation for many heteroaromatic boronic acids.[2][3][4]

-

An Ortho-Fluoro Substituent: While electron-withdrawing groups can sometimes stabilize the boronic acid, ortho-substituents can introduce complex steric and electronic effects that may accelerate decomposition under basic conditions.[5][6][7]

Protodeboronation can proceed through several mechanisms, primarily catalyzed by acid, base, or transition metals.[1][8] For Suzuki-Miyaura couplings, the base-catalyzed pathway is the most critical to control.[9][10] This typically involves the formation of a more reactive tetrahedral boronate anion ([ArB(OH)3]−), which then undergoes cleavage.[1][5][10][11]

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid.

Q1: My Suzuki-Miyaura reaction yield is low, and I've isolated the byproduct 2-(2-Fluorophenoxy)pyridine. What happened?

A1: This is the classic signature of protodeboronation. The boronic acid group has been replaced by a hydrogen atom, consuming your starting material and preventing the desired cross-coupling. This unwanted side reaction is competing with your productive catalytic cycle.[1][12][13] The key is to accelerate the rate of cross-coupling so that it significantly outpaces the rate of protodeboronation.

Q2: I observe significant decomposition even before adding my palladium catalyst. Why?

A2: (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is susceptible to base-mediated decomposition.[6][9] If you pre-mix your boronic acid with a base (especially strong bases like NaOH or KOH in aqueous solutions) and heat the mixture, you can induce significant protodeboronation before the catalytic cycle even begins.[5][11]

Q3: Is it better to use the boronic acid or its pinacol ester derivative?

A3: Using a boronic ester, such as the neopentyl glycol or pinacol ester, is a highly recommended strategy. These derivatives "mask" the reactive boronic acid.[1] They undergo slow hydrolysis under the reaction conditions to release the boronic acid in situ. This "slow-release" strategy keeps the instantaneous concentration of the sensitive free boronic acid low, minimizing its exposure to decomposition pathways while still allowing it to participate in the catalytic cycle.[1][14] However, be aware that some esters can be more reactive than the parent boronic acid, so choosing the right protecting group is crucial.[9][15]

Q4: How should I store this boronic acid to ensure its long-term stability?

A4: Store the solid material in a tightly sealed container under an inert atmosphere (argon or nitrogen), refrigerated (2-8 °C), and protected from light and moisture. Boronic acids are generally stable as solids, but degradation can occur upon prolonged exposure to atmospheric moisture and oxygen.

Q5: Can my choice of palladium catalyst and ligand influence the rate of protodeboronation?

A5: Absolutely. A highly efficient catalyst/ligand system that promotes rapid transmetalation and reductive elimination is your best defense. If the catalytic cycle is fast, the desired coupling will occur before the boronic acid has time to decompose. Conversely, recent studies have shown that some bulky phosphine ligands can paradoxically accelerate palladium-catalyzed protodeboronation.[16] Therefore, ligand screening is crucial.

Section 3: In-Depth Troubleshooting Guides & Protocols

Guide 1: Optimizing Suzuki-Miyaura Coupling to Minimize Protodeboronation

If you are experiencing protodeboronation, follow this systematic troubleshooting workflow.

Recommended Starting Protocol

This protocol is designed to favor the cross-coupling pathway over protodeboronation.

-

Reagent Preparation:

-

To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid pinacol ester (1.2 equiv), and finely ground K₃PO₄ (2.5 equiv).

-

Rationale: Using the pinacol ester provides slow release.[1][14] K₃PO₄ is a moderately strong, non-hydroxide base that is effective and often less aggressive in promoting protodeboronation than carbonates in aqueous media.[17]

-

-

Catalyst Addition:

-

Evacuate and backfill the vessel with argon or nitrogen three times.

-

Add Pd(dppf)Cl₂ (3 mol%) and dppf (3 mol%).

-

Rationale: Pd(dppf)Cl₂ is a robust, air-stable catalyst that is highly effective for many Suzuki couplings, balancing activity with stability.[18]

-

-

Solvent and Reaction Execution:

-

Add anhydrous 1,4-dioxane to achieve a concentration of ~0.1 M with respect to the aryl halide.

-

Degas the solution by sparging with argon for 15-20 minutes.

-

Heat the reaction to 80-90 °C and monitor its progress by LC-MS every hour.

-

Rationale: Anhydrous solvent minimizes the primary proton source for protodeboronation.[17] Lowering the temperature can slow the decomposition pathway more than the desired coupling.[17]

-

Guide 2: Analytical Detection and Quantification of Protodeboronation

Accurate monitoring is key to successful troubleshooting.

-

Methodology: LC-MS

-

Purpose: To track the consumption of starting materials and the formation of both the desired product and the protodeboronated byproduct, 2-(2-Fluorophenoxy)pyridine.

-

Sample Prep: Dilute a small aliquot of the reaction mixture (~5 µL) in acetonitrile or methanol (1 mL).

-

Analysis: Use a standard C18 column. Monitor the masses corresponding to your aryl halide, the boronic ester, the desired product, and the protodeboronated arene. This allows for a semi-quantitative assessment of the reaction's efficiency.[19][20][21][22]

-

-

Methodology: ¹H and ¹⁹F NMR Spectroscopy

-

Purpose: To provide a definitive structural confirmation and quantitative analysis of the final reaction mixture or isolated materials.

-

¹H NMR: The protodeboronated byproduct will show a new proton signal in the aromatic region where the boronic acid group was previously located. The disappearance of the boronic acid/ester signals is also indicative.

-